molecular formula C12H13N5O2S B6356003 1-[3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1858240-37-5

1-[3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B6356003
CAS No.: 1858240-37-5
M. Wt: 291.33 g/mol
InChI Key: BWFSDKRHFDEEGF-UHFFFAOYSA-N
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Description

1-[3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves the reaction of 3-nitrobenzoyl chloride with thiosemicarbazide to form the intermediate 3-(3-nitrophenyl)-1,2,4-thiadiazole-5-thiol. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while nucleophilic substitution can lead to various substituted thiadiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis, while its anticancer effects are linked to the inhibition of DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine is unique due to the combination of the nitrophenyl and thiadiazole moieties, which confer enhanced biological activity and chemical stability. This makes it a valuable compound for further research and development in various fields .

Properties

IUPAC Name

3-(3-nitrophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c18-17(19)10-3-1-2-9(8-10)11-14-12(20-15-11)16-6-4-13-5-7-16/h1-3,8,13H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFSDKRHFDEEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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